molecular formula C12H8ClN5O6S B14456190 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate CAS No. 72845-90-0

2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate

Cat. No.: B14456190
CAS No.: 72845-90-0
M. Wt: 385.74 g/mol
InChI Key: LEAZYQHEKMLEMJ-UHFFFAOYSA-M
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Description

2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate is a diazonium salt that is commonly used in various chemical reactions, particularly in the synthesis of azo dyes. This compound is known for its vibrant color and its ability to form stable azo compounds through coupling reactions with aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate typically involves the diazotization of 2-chloro-4-nitroaniline. The process begins with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then coupled with 4-nitrophenol in the presence of a base to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium group is highly reactive and can form stable azo compounds through electrophilic aromatic substitution. The molecular targets and pathways involved in these reactions include the aromatic rings of phenols and amines, which act as nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate is unique due to its combination of chloro, nitro, and diazonium groups, which confer specific reactivity and stability. This makes it particularly useful in the synthesis of complex azo compounds and in various industrial applications .

Properties

CAS No.

72845-90-0

Molecular Formula

C12H8ClN5O6S

Molecular Weight

385.74 g/mol

IUPAC Name

2-chloro-4-[(4-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate

InChI

InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(3-6-12(11)15-14)17-16-8-1-4-10(5-2-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

LEAZYQHEKMLEMJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)Cl)[N+](=O)[O-].OS(=O)(=O)[O-]

Origin of Product

United States

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